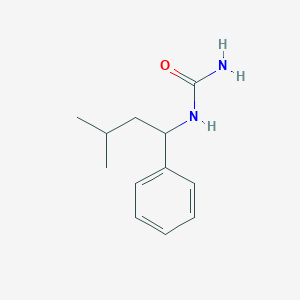

N-(3-methyl-1-phenylbutyl)urea

Description

N-(3-methyl-1-phenylbutyl)urea is a substituted urea derivative characterized by a phenylbutyl group attached to the urea backbone. Substituted ureas are known for their diverse biological activities, including enzyme inhibition, receptor modulation, and pesticidal properties . The 3-methyl-1-phenylbutyl substituent likely influences its lipophilicity and steric bulk, which could modulate its binding affinity or metabolic stability compared to simpler urea derivatives.

Properties

IUPAC Name |

(3-methyl-1-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)8-11(14-12(13)15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSFLMWCOIGAMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Compounds

The following analysis compares N-(3-methyl-1-phenylbutyl)urea with other substituted ureas, focusing on structural features, applications, and biochemical properties.

Pharmacological Ureas

PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea) :

This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), enhancing receptor activation in the presence of agonists like amyloid-β peptide (Aβ) . Unlike this compound, PNU-120596’s chloro-dimethoxyphenyl and isoxazolyl groups confer specificity for α7 nAChR modulation. The phenylbutyl group in the target compound may reduce polar interactions critical for receptor binding, suggesting divergent therapeutic applications.

- N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea: This hydroxyurea derivative (CAS 139149-55-6) has a benzofuranyl backbone and hydroxyurea moiety, making it structurally distinct. This compound lacks the hydroxy group, likely reducing reactivity and toxicity risks.

Agrochemical Ureas

- Fenuron (N,N-dimethyl-N′-phenylurea): A simple urea herbicide, fenuron lacks complex substituents. The 3-methyl-1-phenylbutyl group in the target compound could enhance soil persistence or target specificity due to increased hydrophobicity .

Isoproturon (N,N-dimethyl-N′-(4-(1-methylethyl)phenyl)urea) :

This herbicide features an isopropylphenyl group, improving lipid solubility for enhanced foliar absorption. Comparatively, the branched 3-methyl-1-phenylbutyl chain in this compound may further increase membrane permeability but could also raise bioaccumulation risks .

Physicochemical and Environmental Properties

A hypothetical comparison based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.